(-)-Citrinin-13C,d2

Description

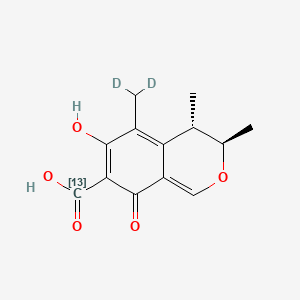

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S)-5-(dideuteriomethyl)-6-hydroxy-3,4-dimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1/i2D2,13+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGDIJWINPWWJW-KATPSUFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C1=C2[C@@H]([C@H](OC=C2C(=O)C(=C1O)[13C](=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(-)-Citrinin-13C,d2 chemical structure and properties

An In-depth Technical Guide to (-)-Citrinin-13C,d2: Structure, Properties, and Applications in Analytical Sciences

Introduction

(-)-Citrinin-13C,d2 is a stable isotope-labeled derivative of the mycotoxin citrinin. Mycotoxins, secondary metabolites produced by various fungi, are a significant concern in food safety and toxicology due to their potential adverse health effects.[1][2] Citrinin, produced by species of Aspergillus, Penicillium, and Monascus, is known for its nephrotoxic, hepatotoxic, and embryocidal properties.[1][3] The accurate quantification of citrinin in complex matrices such as food, feed, and biological fluids is crucial for risk assessment and regulatory compliance. The use of isotopically labeled internal standards, such as (-)-Citrinin-13C,d2, is the gold standard for analytical methods like liquid chromatography-mass spectrometry (LC-MS), as it allows for precise and accurate quantification by correcting for matrix effects and variations during sample preparation.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (-)-Citrinin-13C,d2 for researchers, scientists, and professionals in drug development and food safety.

Chemical Structure and Physicochemical Properties

The chemical structure of (-)-Citrinin-13C,d2 is identical to that of its unlabeled counterpart, with the exception of the incorporation of one carbon-13 atom and two deuterium atoms at specific positions within the molecule. This isotopic labeling results in a higher molecular weight, which allows for its differentiation from the native citrinin in mass spectrometric analysis.

Table 1: Physicochemical Properties of (-)-Citrinin and its Isotopologue

| Property | (-)-Citrinin | (-)-Citrinin-13C,d2 | References |

| Molecular Formula | C₁₃H₁₄O₅ | C₁₂¹³CH₁₂D₂O₅ | [5] |

| Molecular Weight | 250.25 g/mol | Approx. 253.27 g/mol | [5] |

| CAS Number | 518-75-2 | 1329611-85-9 | [5] |

| Appearance | Lemon-yellow crystalline solid | Yellow crystalline solid | [5][6] |

| Melting Point | 175 °C (decomposes) | Not explicitly reported, but expected to be similar to the unlabeled compound. | [5] |

| Solubility | Insoluble in water; soluble in polar organic solvents like ethanol, DMSO, and DMF. | Expected to have similar solubility to the unlabeled compound. | [5][7] |

| UV Absorption (in Methanol) | 250 nm and 333 nm | Expected to be identical to the unlabeled compound. | [6] |

| Fluorescence | Emits yellow fluorescence under long-wave UV light. | Expected to be identical to the unlabeled compound. | [6] |

Synthesis of Isotopically Labeled Citrinin

The synthesis of isotopically labeled citrinin is a complex process that involves multiple steps to introduce the stable isotopes at specific positions. While the biosynthesis of citrinin by fungi involves the polyketide pathway, the production of isotopically labeled standards for analytical purposes is typically achieved through chemical synthesis to ensure high purity and specific labeling patterns.[8]

A large-scale, diastereoselective total synthesis of a ¹³C₃-labeled citrinin has been reported, which provides a blueprint for the synthesis of other isotopologues like (-)-Citrinin-13C,d2.[9][10][11] The general strategy involves the construction of the benzopyran core structure followed by the introduction of the carboxylic acid and methyl groups. The isotopic labels are typically introduced using labeled precursors in key synthetic steps. For (-)-Citrinin-13C,d2, this would likely involve the use of a ¹³C-labeled methyl source and a deuterated reducing agent at appropriate stages of the synthesis.

The ability to chemically synthesize these labeled standards is crucial for their availability and application in routine analytical testing, ensuring a reliable supply of high-purity internal standards for accurate mycotoxin quantification.[]

Application in Quantitative Analysis: Isotope Dilution Mass Spectrometry

The primary application of (-)-Citrinin-13C,d2 is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of citrinin in various samples.[4] IDMS is a powerful analytical technique that corrects for analyte losses during sample preparation and mitigates matrix effects, which are common challenges in the analysis of complex samples like food and biological fluids.[13]

Experimental Workflow for Citrinin Quantification in Red Yeast Rice using LC-MS/MS

The following is a representative workflow for the quantification of citrinin in a red yeast rice supplement, a product where citrinin can be a contaminant.[14][15]

Caption: Workflow for the quantification of citrinin using an isotopically labeled internal standard.

Detailed Experimental Protocol

1. Sample Preparation and Extraction:

-

Weigh 1.0 g of the homogenized red yeast rice sample into a 50 mL polypropylene centrifuge tube.

-

Add a known amount of (-)-Citrinin-13C,d2 internal standard solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile).

-

Add 10 mL of an extraction solvent mixture (e.g., acetonitrile/water/acetic acid, 80:19:1, v/v/v).

-

Vortex vigorously for 1 minute and then shake for 60 minutes on a mechanical shaker.

-

Centrifuge at 4000 rpm for 10 minutes.

2. Sample Clean-up (Solid-Phase Extraction - SPE):

-

Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 3 mL of methanol followed by 3 mL of water.

-

Load 1 mL of the supernatant from the extraction step onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

-

Elute the analyte and the internal standard with 3 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient to separate citrinin from matrix components.

- Injection Volume: 5 µL.

-

Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (citrinin can ionize in both).

- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both native citrinin and (-)-Citrinin-13C,d2.

-

Example transitions for citrinin (positive mode): m/z 251.1 → 233.1, 205.1

-

Example transitions for (-)-Citrinin-13C,d2 (positive mode): m/z 254.1 → 236.1, 208.1

4. Data Analysis:

-

Integrate the peak areas of the selected MRM transitions for both the native citrinin and the (-)-Citrinin-13C,d2 internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Quantify the concentration of citrinin in the sample using a calibration curve prepared with known concentrations of native citrinin and a fixed concentration of the internal standard.

Toxicological Profile of Citrinin

While (-)-Citrinin-13C,d2 is used in small quantities for analytical purposes and is not intended for consumption, understanding the toxicology of the parent compound, citrinin, is essential for safe handling and for appreciating the importance of its accurate quantification.

Citrinin is primarily known as a nephrotoxin, causing damage to the kidneys.[2][16] It has also been shown to be hepatotoxic (damaging to the liver), embryocidal, and fetotoxic in animal studies.[1][3] The mechanisms of citrinin toxicity are complex and are thought to involve the induction of oxidative stress, mitochondrial dysfunction, and apoptosis (programmed cell death).[7][16]

Table 2: Summary of Citrinin's Toxicological Effects

| Toxicological Endpoint | Description | References |

| Nephrotoxicity | Primary toxic effect, leading to kidney damage. | [2][16] |

| Hepatotoxicity | Can cause damage to liver cells. | [3] |

| Genotoxicity | Evidence is mixed, with some studies showing genotoxic potential. | [1] |

| Carcinogenicity | Classified as a Group 3 carcinogen by IARC (not classifiable as to its carcinogenicity to humans). | [5] |

| Reproductive and Developmental Toxicity | Has shown embryocidal and fetotoxic effects in animal models. | [1][3] |

Due to these toxic properties, many countries have established regulatory limits for citrinin in various food commodities, particularly in red yeast rice and its supplements.[6] The use of reliable analytical methods, facilitated by internal standards like (-)-Citrinin-13C,d2, is therefore critical for enforcing these regulations and protecting public health.

Safety and Handling

As with any chemical substance, (-)-Citrinin-13C,d2 and its parent compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as gloves, lab coats, and safety glasses.[17][18] It should be handled in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[17] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(-)-Citrinin-13C,d2 is an indispensable tool for the accurate and reliable quantification of the mycotoxin citrinin in a variety of matrices. Its use as an internal standard in isotope dilution mass spectrometry provides a robust methodology for researchers and analytical laboratories involved in food safety, toxicology, and drug development. A thorough understanding of its chemical properties, the principles of its application, and the toxicological significance of the parent compound is essential for its effective and safe use. The continued availability of high-purity, isotopically labeled standards like (-)-Citrinin-13C,d2 will be crucial for advancing our ability to monitor and control mycotoxin contamination in the global food supply.

References

- Material Safety Data Sheet - L-Citrulline MSDS. (2005, October 9).

-

Citrinin. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

- D/2 Biological Solution Safety Data Sheet. (2015, May 30).

-

Food Toxicity of Mycotoxin Citrinin and Molecular Mechanisms of Its Potential Toxicity Effects through the Implicated Targets Predicted by Computer-Aided Multidimensional Data Analysis. (2023, March 26). MDPI. Retrieved from [Link]

-

Mechanisms underlying citrinin-induced toxicity via oxidative stress and apoptosis-mediated by mitochondrial-dependent pathway in SH-SY5Y cells. (2022, September 6). PubMed. Retrieved from [Link]

- SAFETY DATA SHEET - Citrinin. (n.d.). Fisher Scientific.

- Large-scale total synthesis of 13C3-labeled citrinin and its metabolite dihydrocitrinone. (n.d.).

-

Introduction and Safety Evaluation of Citrinin in Foods. (2017, August 7). SciSpace. Retrieved from [Link]

- Safety Data Sheet - Citrinin. (n.d.).

- Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies. (n.d.).

-

TOXICOLOGICAL PROPERTIES OF MYCOTOXIN CITRININ. (2016, February 8). Journal of microbiology, biotechnology and food sciences. Retrieved from [Link]

-

Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study. (n.d.). MDPI. Retrieved from [Link]

- Methods for analysis of citrinin in human blood and urine. (n.d.). ResearchGate.

-

Toxicological properties of citrinin. (n.d.). PubMed. Retrieved from [Link]

- Large-scale total synthesis of 13C3-labeled citrinin and its metabolite dihydrocitrinone. (n.d.).

- L-Citrulline CHR CAS No 372-75-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). DIMI.

-

C-13 internal standards for mycotoxins analysis: trend or necessity? (2021, October 28). New Food magazine. Retrieved from [Link]

-

Large-scale total synthesis of 13C3-labeled citrinin and its metabolite dihydrocitrinone | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Toxicological Properties of Citrinin. (n.d.). ResearchGate. Retrieved from [Link]

- development and validation of lc-ms/ms method for the citrinin determination in red rice. (2019, February 28).

-

(PDF) A Validated RP-HPLC Method for the Determination of Citrinin in Xuezhikang Capsule and other Monascus-Fermented Products. (n.d.). ResearchGate. Retrieved from [Link]

-

DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR THE CITRININ DETERMINATION IN RED RICE. (2019, February 15). FIMEK. Retrieved from [Link]

-

Biosynthetic Pathway of Citrinin in the Filamentous Fungus Monascus ruber as Revealed by 13C Nuclear Magnetic Resonance. (n.d.). PMC - NIH. Retrieved from [Link]

- An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. (n.d.).

Sources

- 1. Toxicological properties of citrinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. office2.jmbfs.org [office2.jmbfs.org]

- 4. newfoodmagazine.com [newfoodmagazine.com]

- 5. Citrinin - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Biosynthetic Pathway of Citrinin in the Filamentous Fungus Monascus ruber as Revealed by 13C Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Large-scale total synthesis of 13C3-labeled citrinin and its metabolite dihydrocitrinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 13. lcms.cz [lcms.cz]

- 14. researchgate.net [researchgate.net]

- 15. fimek.edu.rs [fimek.edu.rs]

- 16. Mechanisms underlying citrinin-induced toxicity via oxidative stress and apoptosis-mediated by mitochondrial-dependent pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. s3.amazonaws.com [s3.amazonaws.com]

Technical Data Sheet & Application Guide: (-)-Citrinin-13C,d2

The following technical guide is structured to serve as a definitive reference for (-)-Citrinin-13C,d2 , a specialized stable isotope-labeled standard.

In the context of drug development, this compound is not a therapeutic candidate but a Critical Quality Attribute (CQA) tool . It is the gold-standard internal reference for validating the purity of fermentation-derived pharmaceuticals (e.g., statins, antibiotics) and a molecular probe for investigating mitochondrial nephrotoxicity.[][]

CAS: 1329611-85-9 Role: Stable Isotope Internal Standard | Nephrotoxicity Probe Molecular Weight: ~253.25 g/mol (Isotopically Labeled)[][][][4]

Part 1: Molecular Identity & Physicochemical Profile[1][2]

(-)-Citrinin-13C,d2 is the stable isotope-labeled analog of Citrinin, a polyketide mycotoxin.[][] It incorporates Carbon-13 and Deuterium atoms to create a distinct mass spectral signature (+3 Da shift relative to native Citrinin) without altering chromatographic retention time.[][]

Chemical Specifications

| Property | Specification | Technical Note |

| Chemical Name | (-)-Citrinin-13C,d2 | Specific enantiomer labeled for MS quantification.[][][][5] |

| Parent Toxin | Citrinin (CAS 518-75-2) | Nephrotoxin found in Monascus, Penicillium, and Aspergillus.[][] |

| Molecular Formula | Exact labeling positions vary by batch; typically +3 Da mass shift.[][] | |

| Molecular Weight | 253.25 g/mol | Native Citrinin is 250.25 g/mol . |

| Solubility | Methanol, Acetonitrile, Ethanol | Critical: Unstable in alkaline solutions. Dissolve in neutral/acidic organic solvents. |

| Appearance | Yellow crystalline solid | Fluorescence: Yellow-green (pH dependent).[][] |

| Purity Class | Analytical Standard (>98%) | Isotopic enrichment typically >99%.[][] |

Part 2: Regulatory & Drug Development Context[1][2]

Why is this CAS critical for pharmaceutical researchers?

CMC & Quality Control (Fermentation Products)

Many pharmaceuticals are derived from fungal fermentation (e.g., Lovastatin from Aspergillus, Red Yeast Rice supplements).[][] Regulatory bodies (EMA, FDA) enforce strict limits on Citrinin contamination due to its nephrotoxicity.[][]

-

Application: CAS 1329611-85-9 is spiked into fermentation broths as an Internal Standard (IS) to correct for matrix effects and recovery losses during LC-MS/MS analysis.[][]

-

Compliance: Essential for meeting EU Commission Regulation (EU) No 212/2014 limits (e.g., <100 µg/kg).[][]

Mechanistic Toxicology (Nephroprotection Screening)

Citrinin is a model compound for inducing Mitochondrial Permeability Transition Pore (MPTP) opening in renal proximal tubule cells.[][]

-

Application: Researchers use Citrinin to induce controlled kidney injury in in vitro models to screen new drug candidates for nephroprotective properties. The labeled standard (CAS 1329611-85-9) allows for precise metabolic flux analysis to track cellular uptake and efflux without interference from endogenous metabolites.[][]

Part 3: Analytical Protocol (LC-MS/MS)

Objective: Quantitation of Citrinin in complex fermentation matrices using Isotope Dilution Mass Spectrometry (IDMS).

Methodology

-

Stock Preparation: Dissolve CAS 1329611-85-9 in Methanol to 100 µg/mL. Store at -20°C in amber glass (Light Sensitive!).

-

Extraction: Acidify sample (fermentation broth or plasma) with 1% Formic Acid to ensure Citrinin is in its non-ionized, extractable form.

-

Spiking: Add CAS 1329611-85-9 to the sample before extraction to normalize for recovery.[][]

-

Separation: Reverse-phase HPLC (C18 column).

-

Detection: ESI- Mode (Negative Electrospray Ionization is preferred for Citrinin).[][]

Mass Spectrometry Transitions

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy |

| Citrinin (Native) | 249.1 [M-H]⁻ | 205.1 (CO₂ loss) | 177.1 | 20-25 eV |

| Citrinin-13C,d2 (IS) | 252.1 [M-H]⁻ | 208.1 | 180.1 | 20-25 eV |

| Note: Transitions may vary slightly based on the specific isotopic labeling pattern of the vendor batch.[][][] Always run a precursor scan first.[] |

Workflow Visualization

The following diagram illustrates the analytical workflow for validating fermentation purity.

Caption: Isotope Dilution Mass Spectrometry workflow ensuring accurate quantitation of mycotoxin impurities in drug substances.

Part 4: Mechanistic Pharmacology (Toxicity Model)[1][2]

When used in toxicology screening, Citrinin acts via oxidative stress. The labeled standard is useful for tracing this pathway in metabolic studies.

Mechanism of Action

-

Uptake: Enters Renal Proximal Tubule epithelial cells via Organic Anion Transporters (OAT1/OAT3).[][]

-

Mitochondrial Accumulation: Disrupts the Electron Transport Chain (Complex I/III).

-

ROS Generation: Superoxide production increases.

-

MPTP Opening: Triggers the opening of the Mitochondrial Permeability Transition Pore.

-

Cell Death: Release of Cytochrome c

Caspase activation

Pathway Visualization

Caption: Mechanism of Citrinin-induced renal injury, utilized in screening nephroprotective drug candidates.[][]

Part 5: Handling, Stability & Biosafety

Warning: While CAS 1329611-85-9 is a labeled standard, it retains the toxicological properties of Citrinin.[][]

-

Biosafety Level: BSL-2 practices recommended. Wear nitrile gloves, safety goggles, and work in a fume hood.

-

Light Sensitivity: EXTREME. Citrinin degrades rapidly under UV/visible light.

-

Protocol: Perform all extractions in amber glassware or wrap tubes in aluminum foil. Low-light working conditions are preferred.[][]

-

-

Temperature:

-

Solid: Store at -20°C. Stable for >2 years.[][]

-

Solution: Methanol stocks are stable for 1 month at -20°C. Avoid freeze-thaw cycles.[][]

-

-

Decontamination: Treat spills with 10% sodium hypochlorite (bleach) for 30 minutes before disposal.[][]

References

-

European Food Safety Authority (EFSA). (2012).[][] "Scientific Opinion on the risks for public and animal health related to the presence of citrinin in food and feed." EFSA Journal, 10(3):2605.[][] Link[][]

-

Kotschy, A., et al. (2016). "The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models." Nature, 538, 477–482. (Note: Cited for context on drug development rigor; distinguishing S63845 from mycotoxin standards).Link[][]

-

Meerpoel, C., et al. (2018).[6] "Development and validation of an LC-MS/MS method for the simultaneous determination of citrinin and ochratoxin A in a variety of feed and foodstuffs." Journal of Chromatography A, 1580, 100-109. Link

-

BOC Sciences. "(-)-Citrinin-13C,d2 Technical Data Sheet." Stable Isotope Catalog.

-

European Commission. (2014).[][][7][8] "Regulation (EU) No 212/2014 as regards maximum levels of the contaminant citrinin in food supplements based on rice fermented with red yeast Monascus purpureus."[7][8] Official Journal of the European Union.[7] Link[][]

Sources

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. fimek.edu.rs [fimek.edu.rs]

- 6. Development and validation of an LC-MS/MS method for the simultaneous determination of citrinin and ochratoxin a in a variety of feed and foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Citrinin - Food & Feed Analysis [food.r-biopharm.com]

Technical Guide: Comparative Analysis of (-)-Citrinin-13C,d2 vs. Deuterated Citrinin in Quantitative LC-MS/MS

Executive Summary

In the quantification of mycotoxins via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the choice of Internal Standard (IS) is the single most critical variable determining data integrity. This guide analyzes the technical divergence between (-)-Citrinin-13C,d2 (a mixed-label stable isotope) and Deuterated Citrinin (e.g., Citrinin-d6 or d2).

While deuterated standards offer an economic entry point, they suffer from the Chromatographic Isotope Effect , where the physicochemical difference between C-H and C-D bonds causes retention time shifts. This shift can decouple the standard from the analyte during ionization, failing to correct for matrix effects. In contrast, (-)-Citrinin-13C,d2 represents a precision-engineered hybrid: the

Part 1: Structural & Isotopic Fundamentals

The Native Analyte: (-)-Citrinin

Citrinin is a polyketide mycotoxin produced by Penicillium, Aspergillus, and Monascus species.[1][2] It is nephrotoxic and hepatotoxic.

-

Stereochemistry: The naturally occurring enantiomer is (-)-Citrinin [(3R,4S)-configuration].

-

Relevance: Using a racemic standard (±) can split peaks in chiral chromatography or cause integration errors if the non-natural enantiomer interacts differently with the matrix.

The Competitors

| Feature | (-)-Citrinin-13C,d2 (Mixed Label) | Deuterated Citrinin (e.g., Citrinin-d6) |

| Label Composition | Contains | Contains only |

| Mass Shift | Typically +3 Da (1x | Typically +2 to +6 Da depending on synthesis. |

| Physicochemical Identity | High fidelity to native Citrinin. | Lower fidelity due to C-D bond shortening. |

| Retention Time ( | Co-elutes with native analyte. | Elutes earlier (Reverse Phase LC). |

| Primary Risk | Higher synthesis cost. | Matrix effect decoupling (Signal suppression error). |

Part 2: The Chromatography Challenge (The "Why")

The Deuterium Isotope Effect

In Reverse Phase Liquid Chromatography (RPLC), deuterated compounds are slightly less lipophilic (more polar) than their hydrogenated counterparts. This is because the C-D bond is shorter and has a smaller molar volume than the C-H bond.

-

Consequence: Deuterated Citrinin often elutes before the native Citrinin.

-

The Matrix Trap: If the native Citrinin elutes at 4.5 min (where matrix suppression is 20%) and the Deuterated Citrinin shifts to 4.4 min (where suppression is 40%), the IS fails to correct the signal intensity accurately.

The 13C Advantage

Carbon-13 is an isotope of the backbone. It does not affect the bond lengths or polarity of the outer electron shell to the same degree as Deuterium. Therefore,

Visualization: The Elution Divergence

The following diagram illustrates the critical failure point of pure deuterated standards in complex matrices.

Caption: Chromatographic separation illustrating the "Isotope Effect." The Deuterated standard (Red) shifts away from the Native analyte (Blue), risking inaccurate quantification.[4] The Mixed/13C standard (Green) maintains perfect co-elution.

Part 3: Mass Spectrometry Dynamics

Isotopic Crosstalk & Mass Shift ( )

Citrinin (

-

Natural Envelope: Native Citrinin has significant M+1 (

C contribution) and M+2 signals naturally. -

The Requirement: The Internal Standard must have a mass shift (

) of at least +3 Da to avoid "crosstalk" (where the native analyte signal contributes to the IS channel).

Why (-)-Citrinin-13C,d2 is Optimized:

-

Pure d2: A +2 Da shift is risky. High concentrations of native Citrinin can produce an M+2 signal that mimics the IS, leading to false negatives (under-quantification).

-

13C,d2: The combination provides a +3 Da shift (or +4 depending on synthesis). This clears the M+2 envelope of the native analyte while minimizing the number of deuterium atoms to prevent the retention time shift described in Part 2.

Hydrogen-Deuterium Exchange (HDX)

Deuterium atoms located on exchangeable sites (hydroxyls, amines) will swap with Hydrogen in the mobile phase (water/methanol).

-

Protocol Rule: Ensure the (-)-Citrinin-13C,d2 label is on the carbon skeleton or methyl groups , not the phenolic hydroxyls. If the d2 is on the -OH, the label will vanish in the LC solvent.

Part 4: Validated Experimental Protocol (SIDA)

Methodology: Stable Isotope Dilution Assay (SIDA) for Citrinin in Grains.

Reagents

-

Analyte: Citrinin standard (certified reference material).

-

Internal Standard: (-)-Citrinin-13C,d2 (10 µg/mL in Acetonitrile).

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

Workflow

-

Extraction: Weigh 5g sample (ground grain). Add 20mL Extraction Solvent (Acetonitrile:Water:Acetic Acid 79:20:1). Shake 60 min.

-

Spiking (Critical Step): Transfer 1mL of supernatant to a vial. Immediately add 50 µL of (-)-Citrinin-13C,d2 IS solution.

-

Note: Spiking before cleanup ensures the IS compensates for recovery losses during filtration/SPE.

-

-

Cleanup: Pass through a MycoSep® or equivalent cleanup column (optional, depending on matrix dirtyness).

-

LC-MS/MS Analysis: Inject 5 µL.

Instrumental Parameters (Sciex 5500/6500+ or equivalent)

-

Mode: ESI Negative (Citrinin ionizes better in negative mode).[2]

-

Transitions:

-

Native Citrinin: 249.1

205.1 (Quant), 249.1 -

(-)-Citrinin-13C,d2: 252.1

208.1 (Quant).

-

Caption: SIDA Workflow. The Internal Standard (Red) is added immediately after extraction to correct for all subsequent losses and matrix effects.

Part 5: Comparative Summary Data

| Parameter | Deuterated Citrinin (d-only) | (-)-Citrinin-13C,d2 (Mixed) |

| Retention Time Shift | High Risk (0.1 - 0.3 min shift) | Negligible (< 0.02 min) |

| Matrix Effect Correction | Moderate (80-120% recovery range) | Superior (95-105% recovery range) |

| Isotopic Stability | Risk of H/D exchange if on -OH | High (13C is permanent) |

| Cost | Low ($) | High ( |

| Regulatory Suitability | Acceptable for screening | Required for Confirmatory/Forensic |

References

-

European Food Safety Authority (EFSA). (2012). Scientific Opinion on the risks for public and animal health related to the presence of citrinin in food and feed. EFSA Journal. Link

-

Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by LC-MS/MS. Analytical and Bioanalytical Chemistry.[1][4][5][6][7][8][9] Link

-

Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

-

Wang, S., et al. (2013). Deuterium isotope effects on the retention time of deuterated compounds in reversed-phase liquid chromatography. Journal of Chromatography A. Link

-

Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Section on Internal Standards). Link

Sources

- 1. fimek.edu.rs [fimek.edu.rs]

- 2. Citrinin Dietary Exposure Assessment Approach through Human Biomonitoring High-Resolution Mass Spectrometry-Based Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ukisotope.com [ukisotope.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

molecular weight of (-)-Citrinin-13C,d2 internal standard

An In-Depth Technical Guide to the Application of (-)-Citrinin-13C,d2 as an Internal Standard

This guide provides a comprehensive technical overview of the isotopically labeled internal standard, (-)-Citrinin-13C,d2, tailored for researchers, analytical scientists, and professionals in drug development and food safety. We will delve into its fundamental physicochemical properties, the critical rationale for its use in quantitative analysis, and a practical, field-proven protocol for its application.

Introduction: The Analytical Challenge of Citrinin

Citrinin is a mycotoxin produced by several fungal species of the genera Penicillium, Aspergillus, and Monascus.[1][2] It is a common contaminant in stored grains, cereals, fruits, and other plant-based products, posing a significant threat to food safety and public health.[3][4] Citrinin is a potent nephrotoxin, exhibiting toxicity to the kidneys, and has also been associated with hepatotoxic and teratogenic effects.[2][3] Given its toxicity and prevalence, regulatory bodies worldwide have a vested interest in monitoring its levels in food and feed.

Accurate and precise quantification of Citrinin at trace levels presents a considerable analytical challenge. Complex sample matrices, such as those found in food or biological fluids, can introduce significant variability and bias during sample preparation and instrumental analysis. This is primarily due to "matrix effects," where co-extracted compounds interfere with the ionization of the target analyte in the mass spectrometer source, leading to either signal suppression or enhancement.[5] To overcome these challenges and ensure the highest degree of accuracy, the gold-standard analytical approach is Isotope Dilution Mass Spectrometry (IDMS), which relies on the use of a stable, isotopically labeled internal standard.[5] (-)-Citrinin-13C,d2 is a specifically designed molecule for this purpose.

Physicochemical Properties: Native vs. Labeled Citrinin

An ideal internal standard co-elutes chromatographically and exhibits nearly identical chemical and physical behavior to the analyte of interest during extraction, cleanup, and ionization.[5] By incorporating stable heavy isotopes (like ¹³C and ²H), the mass of the standard is shifted, allowing it to be distinguished from the native analyte by a mass spectrometer, without significantly altering its chemical properties.

The table below summarizes the key properties of native (-)-Citrinin and its isotopically labeled internal standard.

| Property | (-)-Citrinin (Native Analyte) | (-)-Citrinin-13C,d2 (Internal Standard) |

| Molecular Formula | C₁₃H₁₄O₅[6][7][8][9] | C₁₂¹³CH₁₂D₂O₅[10] |

| Molecular Weight | 250.25 g/mol [6][7][9] | 253.25 g/mol [10] |

| CAS Number | 518-75-2[6][8] | 1329611-85-9[11] |

| Appearance | Yellow Crystals[6][8] | Not specified, typically supplied in solution |

| Key Isotopes | ¹²C, ¹H | ¹³C, ²H (Deuterium) |

The mass difference of +3 Da between the internal standard and the native analyte is sufficient to prevent spectral overlap in the mass spectrometer while ensuring their co-elution and similar behavior during sample processing.[12]

Caption: Comparison of native Citrinin and its isotopically labeled standard.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core value of (-)-Citrinin-13C,d2 lies in its application within the IDMS framework, a technique that provides a self-validating system for quantification.

The Causality Behind IDMS:

-

Spiking: A known, precise amount of the internal standard (IS), (-)-Citrinin-13C,d2, is added to the sample at the very beginning of the analytical workflow.

-

Homogenization: The IS is thoroughly mixed with the sample, ensuring it is subjected to the exact same conditions as the native analyte (the Citrinin naturally present in the sample).

-

Co-Processing: During every subsequent step—extraction, cleanup, concentration, and injection into the LC-MS/MS system—any loss of the native analyte is mirrored by a proportional loss of the IS. Similarly, any matrix-induced ionization suppression or enhancement affects both the analyte and the IS equally.

-

Detection: The mass spectrometer detects and measures the signal intensity for both the native Citrinin and the labeled (-)-Citrinin-13C,d2 based on their distinct masses (e.g., monitoring specific precursor-to-product ion transitions).

-

Quantification: The concentration of the native analyte is calculated based on the ratio of the analyte's signal to the internal standard's signal. This ratio remains constant regardless of sample loss or matrix effects. The final concentration is determined by comparing this ratio to a calibration curve prepared with known concentrations of the native analyte and a fixed concentration of the internal standard.

This ratiometric approach effectively cancels out procedural errors and matrix interferences, leading to exceptionally accurate and reliable results.[5]

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocol: Citrinin Analysis in Red Yeast Rice

This section provides a robust, step-by-step methodology for the quantification of Citrinin in a challenging matrix like red yeast rice, utilizing (-)-Citrinin-13C,d2.

4.1. Materials and Reagents

-

Red Yeast Rice Sample

-

(-)-Citrinin analytical standard (for calibration curve)

-

(-)-Citrinin-13C,d2 internal standard solution (e.g., 1 µg/mL in acetonitrile)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

-

Immunoaffinity columns (IAC) specific for Citrinin (e.g., CitriTest®)[4][13]

4.2. Sample Preparation and Extraction

-

Homogenization: Mill the red yeast rice sample to a fine, uniform powder (<0.5 mm).

-

Weighing: Accurately weigh 2.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add 100 µL of the 1 µg/mL (-)-Citrinin-13C,d2 internal standard solution to the sample. This results in a final IS concentration of 50 ng/g.

-

Extraction: Add 10 mL of acetonitrile/water (80:20, v/v) to the tube. Vortex vigorously for 1 minute, then shake on a mechanical shaker for 30 minutes.

-

Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes.

-

Dilution: Transfer 1 mL of the supernatant to a new tube and dilute with 9 mL of phosphate-buffered saline (PBS) to reduce the organic solvent concentration, which is critical for the next step.

4.3. Immunoaffinity Column (IAC) Cleanup The causality for this step is high specificity. The antibodies in the IAC are designed to bind Citrinin (both native and labeled) with high affinity, allowing other matrix components to be washed away, resulting in a very clean extract.

-

Allow the IAC to equilibrate to room temperature.

-

Pass the entire 10 mL of the diluted extract through the IAC at a slow, steady flow rate (approx. 1-2 mL/min).

-

Washing: Wash the column with 10 mL of water to remove any remaining unbound matrix components.

-

Elution: Dry the column by passing air through it for 30 seconds. Elute the bound Citrinin and (-)-Citrinin-13C,d2 by slowly passing 2.0 mL of methanol through the column. Collect the eluate in a clean glass tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). Vortex to dissolve and transfer to an LC autosampler vial.

4.4. LC-MS/MS Instrumental Analysis This is a representative set of parameters. Actual values must be optimized for the specific instrument used.

-

LC System: UPLC or HPLC system

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization, Negative (ESI-)

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Citrinin (Quantifier) | 249.1 | 205.1 | -15 |

| Citrinin (Qualifier) | 249.1 | 177.1 | -20 |

| (-)-Citrinin-13C,d2 (IS) | 252.1 | 207.1 | -15 |

Conclusion

The use of (-)-Citrinin-13C,d2 as an internal standard is indispensable for the accurate, precise, and reliable quantification of the mycotoxin Citrinin. By co-opting the principles of Isotope Dilution Mass Spectrometry, this labeled standard provides a self-validating system that effectively compensates for matrix effects and procedural losses inherent in the analysis of complex samples. The methodologies described in this guide underscore the causality behind each experimental choice, offering researchers a robust framework for achieving high-quality, defensible data in food safety, toxicology, and regulatory compliance monitoring.

References

-

Wikipedia. Citrinin. [Link]

-

Axios Research. (-)-Citrinin-13C-d2. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 54680783, Citrinin. [Link]

-

MP Biomedicals. Citrinin. [Link]

-

Blaszkewicz, M., Muñoz, K., & Degen, G. H. (2013). Methods for analysis of citrinin in human blood and urine. Archives of Toxicology, 87(6), 1087–1094. [Link]

-

Prajapati, A., et al. (2023). Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies. Foods, 12(15), 2898. [Link]

-

PubMed. Methods for analysis of citrinin in human blood and urine. [Link]

-

Tangni, E. K., et al. (2021). Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study. Toxins, 13(10), 682. [Link]

-

LIBIOS. 13C Labeled internal standards. [Link]

-

Dall'Asta, C. (2021). C-13 internal standards for mycotoxins analysis: trend or necessity?. New Food Magazine. [Link]

-

Hajjaj, H., et al. (2000). Biosynthetic Pathway of Citrinin in the Filamentous Fungus Monascus ruber as Revealed by 13C Nuclear Magnetic Resonance. Applied and Environmental Microbiology, 66(11), 4692–4696. [Link]

-

Silva, C., et al. (2019). Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies. Toxins, 11(4), 200. [Link]

-

Bergmann, M., et al. (2011). Large-scale total synthesis of 13C3-labeled citrinin and its metabolite dihydrocitrinone. Molecular nutrition & food research, 55(11), 1649–1655. [Link]

-

R-Biopharm. (2016). Citrinin: Effective mycotoxin analysis using HPLC & immunoaffinity columns. [Link]

Sources

- 1. Citrinin: Effective mycotoxin analysis using HPLC & immunoaffinity columns [food.r-biopharm.com]

- 2. CITRININ | 518-75-2 [chemicalbook.com]

- 3. Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies [mdpi.com]

- 4. Methods for analysis of citrinin in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. newfoodmagazine.com [newfoodmagazine.com]

- 6. Citrinin - Wikipedia [en.wikipedia.org]

- 7. Citrinin | C13H14O5 | CID 54680783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Citrinin - LKT Labs [lktlabs.com]

- 9. mpbio.com [mpbio.com]

- 10. (-)-Citrinin-13C-d2 - CAS - 518-75-2 (non-labelled) | Axios Research [axios-research.com]

- 11. echemi.com [echemi.com]

- 12. Large-scale total synthesis of 13C3-labeled citrinin and its metabolite dihydrocitrinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: Solubility & Stability of (-)-Citrinin-13C,d2 in Methanol and Acetonitrile

This technical guide details the solubility, stability, and handling protocols for (-)-Citrinin-13C,d2 , a stable isotope-labeled internal standard (SIL-IS) used in the quantification of the mycotoxin Citrinin.

Executive Summary

For researchers utilizing LC-MS/MS for mycotoxin analysis, the choice of solvent for (-)-Citrinin-13C,d2 is not merely a matter of dissolution; it is a critical determinant of analytical accuracy. While Citrinin and its isotopologues exhibit high solubility in both methanol (MeOH) and acetonitrile (ACN), stability profiles differ significantly.

Core Recommendation: Acetonitrile is the superior solvent for the preparation and storage of stock solutions. Methanol should be avoided for long-term storage due to accelerated degradation pathways (conversion to Citrinin H1/H2) and fluorescence quenching effects.

Physicochemical Profile & Solubility Data

(-)-Citrinin-13C,d2 retains the physicochemical properties of native (-)-Citrinin, functioning as a Type II internal standard to correct for matrix effects and ionization suppression in electrospray ionization (ESI).

Solubility Matrix

Although specific gravimetric solubility data for the labeled compound is proprietary to custom synthesis, it mirrors the native parent compound.

| Solvent | Solubility Potential | Solvation Mechanism | Suitability for Stock |

| Acetonitrile (ACN) | High (>10 mg/mL) | Dipole-dipole interactions; Aprotic. | Excellent (Preferred) |

| Methanol (MeOH) | High (>10 mg/mL) | Hydrogen bonding; Protic. | Poor (Stability Risk) |

| Ethanol | Moderate (~2 mg/mL) | Hydrogen bonding. | Low |

| Water | Insoluble (Acidic pH) | Hydrophobic exclusion. | N/A (Requires organic modifier) |

| DMSO | Very High (~20 mg/mL) | High polarity; Aprotic. | Moderate (Viscosity/Freezing issues) |

Technical Insight: While Citrinin is soluble in Methanol, the solvent's protic nature facilitates proton exchange and nucleophilic attacks that can catalyze the opening of the pyran ring or promote dimerization, leading to artifacts.

The Stability Crisis: ACN vs. MeOH[1][2][3]

The primary failure mode in Citrinin analysis is the degradation of the standard prior to injection. The choice between ACN and MeOH is dictated by the degradation kinetics of the molecule.

Mechanism of Instability

Citrinin is a quinone methide with two intramolecular hydrogen bonds.

-

In Methanol (Protic): The solvent can disrupt intramolecular H-bonds. Furthermore, Citrinin is light-sensitive and heat-labile. In protic environments, it is more susceptible to conversion into Citrinin H1 (a toxic dimer) and Citrinin H2 (formylated derivative), especially if the solution is not pH-stabilized.

-

In Acetonitrile (Aprotic): ACN lacks the acidic protons to facilitate these rearrangement reactions, preserving the structural integrity of the isotope-labeled standard for longer periods.

Workflow Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for solvent selection based on the experimental stage.

Figure 1: Decision matrix for solvent selection highlighting the stability advantages of Acetonitrile.

Validated Protocol: Stock Solution Preparation

This protocol ensures the integrity of the expensive isotope-labeled standard.

Reagents & Equipment[3][4][5][6]

-

Analyte: (-)-Citrinin-13C,d2 (Solid or concentrated liquid).[1][2]

-

Solvent: LC-MS Grade Acetonitrile (≥99.9%).

-

Vials: Amber borosilicate glass (silanized preferred to prevent adsorption).

-

Storage: -20°C freezer.

Step-by-Step Methodology

-

Equilibration: Allow the commercial vial of (-)-Citrinin-13C,d2 to reach room temperature before opening. This prevents condensation of atmospheric moisture (water promotes degradation).

-

Dissolution (If Solid):

-

Add LC-MS grade Acetonitrile to achieve a target concentration (typically 100 µg/mL).

-

Critical: Do not use heat. Sonicate briefly (30 seconds) if necessary, but monitor temperature.

-

-

Aliquoting:

-

Immediately divide the master stock into single-use aliquots (e.g., 50 µL) in amber vials.

-

Reasoning: Repeated freeze-thaw cycles introduce moisture and oxygen, accelerating degradation.

-

-

Working Standard Preparation:

-

Dilute the stock with ACN or the initial mobile phase (e.g., ACN:Water 50:50 + 0.1% Formic Acid) only on the day of analysis.

-

Analytical Application: LC-MS/MS Workflow

When using (-)-Citrinin-13C,d2 as an internal standard, the goal is to introduce it as early as possible in the workflow to correct for extraction efficiency and matrix effects.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18).

-

Mobile Phase A: Water + 0.1% Formic Acid.[3]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Ionization: ESI Negative Mode (Citrinin ionizes well as [M-H]-).

Internal Standard Workflow

The following diagram details the precise point of introduction for the SIL-IS to ensure maximum data integrity.

Figure 2: LC-MS/MS workflow demonstrating the optimal spike point for the internal standard.

References

-

European Food Safety Authority (EFSA). (2012). Scientific Opinion on the risks for public and animal health related to the presence of citrinin in food and feed. EFSA Journal, 10(3), 2605. Link

-

LGC Standards. (n.d.). Citrinin 13C13 in Acetonitrile - Product Specification. LGC Standards. Link

-

Sigma-Aldrich. (n.d.). Citrinin solution, 100 μg/mL in acetonitrile, analytical standard. Merck KGaA. Link

-

Varkor, M., et al. (2019). Development and validation of LC-MS/MS method for the citrinin determination in red rice. ResearchGate.[4] Link

-

Cayman Chemical. (2023).[5] Citrinin Product Information & Solubility Data. Cayman Chemical.[5] Link

Sources

A Guide to Enhanced Accuracy in Multi-Mycotoxin Quantification: The Power of Mixed Isotope Dilution Assays

Executive Summary

The accurate quantification of mycotoxins in complex matrices such as food and feed is a critical challenge for ensuring global safety and regulatory compliance. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its sensitivity and selectivity, its accuracy is frequently compromised by matrix effects—unpredictable signal suppression or enhancement caused by co-eluting matrix components.[1][2] This guide provides an in-depth exploration of the most robust solution to this problem: the use of a mixed panel of stable isotope-labeled (SIL) internal standards in an approach known as a Stable Isotope Dilution Assay (SIDA). We will dissect the underlying principles of this technique, detail its profound advantages over traditional calibration methods, and provide a practical workflow for its implementation. For researchers and drug development professionals, mastering this technique is paramount for generating data that is not only precise but also unequivocally trustworthy and defensible.

Chapter 1: The Analytical Gauntlet of Mycotoxin Quantification

Mycotoxins, the toxic secondary metabolites of molds, contaminate a significant portion of the world's agricultural commodities, posing a severe risk to human and animal health.[3] Regulatory bodies worldwide have established stringent maximum limits for these compounds in food and feed, necessitating highly accurate and reliable analytical methods for their detection.[4]

The preferred analytical tool for this task is LC-MS/MS, prized for its ability to detect and quantify numerous mycotoxins in a single analytical run with high sensitivity.[5][6] However, the journey from raw sample to reliable result is fraught with a significant obstacle: the matrix effect .

The Matrix Effect: An Invisible Source of Error

During LC-MS/MS analysis, particularly with electrospray ionization (ESI), mycotoxins of interest often co-elute from the chromatography column with other endogenous compounds from the sample matrix (e.g., fats, sugars, pigments).[1] These co-eluents can interfere with the ionization process of the target analyte in the mass spectrometer's source. This interference can either reduce the ionization efficiency, leading to a suppressed signal, or increase it, causing signal enhancement.[1][7] The result is a significant deviation from the true concentration of the mycotoxin, leading to inaccurate quantification that can have serious implications for food safety assessments. The unpredictable nature of matrix effects, which can vary between different sample types and even between different batches of the same material, makes it a pervasive challenge.[7][8]

Traditional methods like external calibration (using standards in a clean solvent) or even matrix-matched calibration (using standards spiked into a "blank" matrix) often fail to adequately compensate for this variability, as finding a truly representative blank matrix is difficult, and the effect can differ from sample to sample.[7]

Chapter 2: The Gold Standard Solution: Isotope Dilution Mass Spectrometry (IDMS)

To overcome the limitations imposed by matrix effects and other procedural variations, the principle of Isotope Dilution Mass Spectrometry (IDMS) is employed. This technique relies on the use of a specific type of internal standard: a stable isotope-labeled (SIL) version of the analyte.

The Ideal Internal Standard

An ideal internal standard must mimic the behavior of the analyte as closely as possible throughout the entire analytical process.[9] A SIL internal standard is the same molecule as the analyte, but a few of its atoms have been replaced with heavier, non-radioactive isotopes, most commonly Carbon-13 (¹³C).[10]

This subtle change in mass makes it distinguishable from the native analyte by the mass spectrometer, but its physicochemical properties remain virtually identical.[10][11] This means the SIL standard:

-

Experiences the same extraction efficiency from the sample.

-

Behaves identically during any sample cleanup steps.

-

Co-elutes perfectly with the native analyte during liquid chromatography.

-

Undergoes the exact same degree of ion suppression or enhancement in the MS source.[3][12]

Because the SIL standard perfectly mirrors every fate of the native analyte, the ratio of their signals remains constant, irrespective of sample loss or matrix effects. By adding a precise, known concentration of the SIL standard to the sample at the very beginning of the workflow, it acts as a perfect proxy, allowing for the accurate calculation of the native analyte's concentration.[11]

Why ¹³C-Labeling is Superior

While other isotopes like Deuterium (²H) can be used, uniform ¹³C-labeling is considered the most robust approach.[13] The carbon atoms often form the stable backbone of the mycotoxin molecule, making the ¹³C-C bonds less susceptible to cleavage or exchange with the surrounding environment, a potential issue with deuterated standards.[13] This ensures the labeled standard's integrity and guarantees co-elution with its native counterpart.[7]

Chapter 3: The "Mixed" Isotope Approach for Multi-Mycotoxin Analysis

The reality of mycotoxin contamination is that multiple toxins often co-occur in a single commodity.[14] For efficiency, laboratories are moving away from single-analyte methods towards comprehensive multi-mycotoxin panels that can screen for dozens of compounds in one injection.[15]

This is where the "mixed isotope" strategy becomes essential. A single internal standard, even a labeled one, cannot accurately correct for a wide range of different mycotoxins. Different mycotoxins have unique chemical structures and properties, causing them to elute at different times and respond differently to ionization conditions.[13] Using the labeled analogue of deoxynivalenol, for example, will not perfectly correct for matrix effects experienced by the much later-eluting zearalenone.

The most accurate and scientifically sound approach is to use a dedicated SIL internal standard for each target analyte.[13][16] A "mixed isotope labeling" strategy involves creating a master solution containing a mixture of ¹³C-labeled internal standards, one for each mycotoxin being quantified. This mixture is then spiked into every sample, ensuring that each analyte is corrected by its own perfect chemical twin. This one-to-one correspondence is the cornerstone of achieving the highest level of accuracy in multi-mycotoxin methods.[13][17]

Chapter 4: A Self-Validating Experimental Protocol

The following provides a generalized, step-by-step methodology for implementing a mixed isotope dilution assay for mycotoxin analysis. The inherent design of this protocol provides self-validation, as the consistent recovery of the internal standards across a batch confirms the stability of the analytical process.

Step-by-Step Methodology

-

Sample Preparation:

-

Homogenize a representative portion of the solid sample (e.g., ground maize, wheat flour) to ensure uniformity.

-

Weigh a precise amount (e.g., 5.0 g) into a centrifuge tube.

-

-

Internal Standard Spiking (The Critical Step):

-

Add a precise volume of the mixed ¹³C-labeled mycotoxin internal standard solution to the dry sample. This step is crucial and must be done before any extraction solvent is added.[13] This ensures the SIL standards experience the exact same extraction and cleanup conditions as the native analytes.

-

-

Extraction:

-

Add an appropriate extraction solvent. A common choice for a broad range of mycotoxins is an acidified acetonitrile/water mixture (e.g., 80:20 v/v acetonitrile:water with 1% formic acid).[16]

-

Vigorously shake or homogenize the sample for a sufficient time to ensure complete extraction.

-

Centrifuge the sample at high speed to pellet solid material.

-

-

Cleanup (Optional):

-

Depending on the matrix complexity, a cleanup step such as solid-phase extraction (SPE) or the use of a spin-column filter may be employed.[18] Because the SIL standards are present, any analyte loss during this step will be mirrored and corrected.

-

-

LC-MS/MS Analysis:

-

Transfer an aliquot of the final extract into an autosampler vial.

-

Inject the sample into an LC-MS/MS system. A reversed-phase C18 column is commonly used for separation.[19]

-

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions set for each native mycotoxin and its corresponding ¹³C-labeled internal standard.

-

-

Quantification:

-

For each mycotoxin, generate a calibration curve by plotting the response ratio (Peak Area of Native Analyte / Peak Area of ¹³C-IS) against the concentration of the native analyte.

-

Calculate the response ratio for the unknown sample and determine its concentration from the calibration curve. The use of the ratio automatically corrects for any variations in injection volume, matrix effects, or recovery.[19]

-

Chapter 5: Performance Data: The Proof of Accuracy

The implementation of mixed ¹³C-isotope dilution assays results in a dramatic improvement in data quality, characterized by high accuracy (trueness) and precision. Published studies consistently demonstrate the superiority of this method.[13][16][17]

A study on the analysis of 11 regulated mycotoxins in maize provides a clear example of the method's performance. By using a uniformly ¹³C-labeled internal standard for each of the 11 analytes, the researchers achieved excellent results even in a complex matrix.[13][16][20]

| Parameter | Performance Metric | Source(s) |

| Apparent Recovery | 88% to 105% | [13][16][20] |

| Method Precision (RSDr) | 4% to 11% | [13][16][20] |

| Extraction Recovery | 97% to 111% | [13][16][20] |

| Matrix Effect Compensation | Efficiently compensated for all analytes | [13][16][20] |

Table 1: Summary of validation data for a multi-mycotoxin UHPLC-MS/MS method in maize using a mixed ¹³C-labeled internal standard approach.

These results, particularly the apparent recovery values hovering close to 100% and the low relative standard deviations (RSDs), showcase the method's ability to effectively nullify matrix effects and procedural losses.[16] This level of trueness and precision is often unattainable with other calibration strategies, cementing the SIDA approach as the benchmark for reliable mycotoxin quantification.[2]

Chapter 6: Conclusion

For scientists and researchers in fields where mycotoxin contamination is a concern, the adoption of mixed stable isotope dilution assays is not merely an improvement but a transformative step towards analytical certainty. This technique directly confronts and solves the most significant source of error in LC-MS/MS analysis—the matrix effect. By incorporating a mixture of ¹³C-labeled internal standards, one for each target analyte, laboratories can develop high-throughput, multi-mycotoxin methods that deliver exceptionally accurate and defensible data. With the increasing commercial availability of certified mixed isotope standards, this gold-standard methodology is more accessible than ever, empowering the scientific community to ensure the safety of our food and feed with the highest degree of confidence.[10][14][21]

References

-

(PDF) The use of fully stable isotope labelled mycotoxins as internal standards for mycotoxin analysis with LC-MS/MS - ResearchGate. Available from: [Link]

-

Romer Labs. 13C Isotope Labeled. Romer Labs. Available from: [Link]

-

Logrieco, A., et al. (2022). Opinion: Multi-Mycotoxin Reference Materials. Semantic Scholar. Available from: [Link]

-

LIBIOS. 13C Labeled internal standards. LIBIOS. Available from: [Link]

-

Fabregat-Cabello, N., et al. Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. CORE. Available from: [Link]

-

Farkaš, H., Raj, J., & Vasiljević, M. Mycotoxins detection - Unleashing the potential of the LC-MS/MS based method. PATENT CO. Available from: [Link]

-

LIBIOS. New internal 13C labeled standard Aflatoxin M1. LIBIOS. Available from: [Link]

-

Xing, S., et al. (2022). Immunoaffinity Cleanup and Isotope Dilution-Based Liquid Chromatography Tandem Mass Spectrometry for the Determination of Six Major Mycotoxins in Feed and Feedstuff. Molecules, 27(18), 5909. Available from: [Link]

-

Romer Labs. Mycotoxin Reference Materials. Romer Labs. Available from: [Link]

-

Hancock, S. E., et al. (2016). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 8(30), 5945-5955. Available from: [Link]

-

Rychlik, M., & Asam, S. (2008). Stable isotope dilution assays in mycotoxin analysis. Mycotoxin Research, 24(3), 115-129. Available from: [Link]

-

Breidbach, A., et al. (2010). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Journal of Chromatography B, 878(27), 2721-2724. Available from: [Link]

-

Spanjer, M., et al. (2022). Development and Validation of an UHPLC-MS/MS Method for the Simultaneous Determination of 11 EU-Regulated Mycotoxins in Selected Cereals. Toxins, 14(7), 442. Available from: [Link]

-

Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Semantic Scholar. Available from: [Link]

-

Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry, 402(8), 2675-2686. Available from: [Link]

-

Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. ResearchGate. Available from: [Link]

-

Fabregat-Cabello, N., et al. (2013). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. ResearchGate. Available from: [Link]

-

Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry, 402(8), 2675-2686. Available from: [Link]

-

U.S. Food and Drug Administration. (2023). Archived CAM C-003.02 - Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay. FDA. Available from: [Link]

-

Alshannaq, A., & Yu, J. H. (2017). Mycotoxins: Analytical Challenges. Toxins, 9(11), 358. Available from: [Link]

-

Rychlik, M., & Asam, S. (2008). Stable Isotope Dilution Assays in Mycotoxin Analysis. Mycotoxin Research, 24(3), 115-129. Available from: [Link]

-

Sulyok, M., et al. (2012). Collaborative investigation of matrix effects in mycotoxin determination by high performance liquid chromatography coupled to mass spectrometry. ResearchGate. Available from: [Link]

-

NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. Available from: [Link]

-

Welch Materials, Inc. (2025). Are You Using The Internal Standard Method In A Right Way?. WelchLab. Available from: [Link]

-

Quiles, J. M., et al. (2020). Application of LC–MS/MS in the Mycotoxins Studies. Toxins, 12(4), 269. Available from: [Link]

-

Jestoi, M. (2008). The challenge of LC/MS/MS multi-mycotoxin analysis-Heracles battling the Hydra?. Ruokavirasto. Available from: [Link]

-

ResolveMass Laboratories. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. Available from: [Link]

-

Agriopoulou, S., et al. (2024). Mitigation of Mycotoxins in Food—Is It Possible?. Foods, 13(7), 1109. Available from: [Link]

-

Shimadzu Corporation. Sensitive multi-mycotoxins analysis with a single sample preparation by LC-MS/MS. Shimadzu Corporation. Available from: [Link]

-

Malachová, A., & Sulyok, M. (2019). Introduction to the Toxins Special Issue on LC-MS/MS Methods for Mycotoxin Analysis. Toxins, 11(12), 702. Available from: [Link]

-

Ellutia. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Ellutia. Available from: [Link]

-

Bradshaw, D. K. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Spectroscopy. Available from: [Link]

-

Adebayo, O. A., et al. (2022). New Insights into Mycotoxin Contamination, Detection, and Mitigation in Food and Feed Systems. Toxins, 14(11), 773. Available from: [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mycotoxin Reference Materials | Accurate Mycotoxin Detection - Romer Labs [romerlabs.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mycotoxinsite.com [mycotoxinsite.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Immunoaffinity Cleanup and Isotope Dilution-Based Liquid Chromatography Tandem Mass Spectrometry for the Determination of Six Major Mycotoxins in Feed and Feedstuff - PMC [pmc.ncbi.nlm.nih.gov]

- 12. romerlabs.com [romerlabs.com]

- 13. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. lcms.cz [lcms.cz]

- 19. fda.gov [fda.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Stability of (-)-Citrinin-13C,d2 in Frozen Storage

Executive Summary

In the quantitative analysis of mycotoxins via LC-MS/MS, the integrity of the Internal Standard (IS) is the single point of failure for data accuracy. (-)-Citrinin-13C,d2 is a mixed-label stable isotope standard designed to correct for the significant matrix effects and ionization suppression common in Citrinin analysis. However, Citrinin and its isotopologues exhibit specific physicochemical vulnerabilities—most notably photolability and solvent-dependent degradation —that persist even in frozen storage.

This guide provides a scientifically grounded protocol for the storage, handling, and stability verification of (-)-Citrinin-13C,d2. It moves beyond generic "store at -20°C" instructions to explain why specific conditions are required to prevent isotopic scrambling, photo-oxidation, and hydrolysis.

Chemical Identity & Stability Dynamics

The Molecule

Compound: (-)-Citrinin-13C,d2 Class: Polyketide Mycotoxin (Benzopyran derivative) Vulnerability Profile: High

While the

Critical Degradation Pathways

| Factor | Mechanism | Risk Level | Mitigation Strategy |

| Light (450–470 nm) | Photo-oxidation/Photolysis: Citrinin absorbs strongly in the blue spectrum. Exposure to white light causes rapid degradation into non-fluorescent breakdown products (e.g., Citrinin H1/H2). | Critical | Use amber silanized vials; handle under yellow light (>500 nm) or low-light conditions. |

| Solvent (Protic) | Deuterium Exchange & Methyl Esterification: In methanol (MeOH), Citrinin can undergo slow esterification. Furthermore, if | High | Store stock solutions in Acetonitrile (ACN). Avoid MeOH for long-term storage (>1 month). |

| Temperature | Thermal Decomposition: Citrinin is relatively stable up to 100°C in dry form but degrades rapidly in aqueous solution above ambient temperatures. | Medium | Store at -20°C for up to 12 months; -80°C for indefinite storage. |

Storage Protocol: The "Gold Standard" Workflow

This protocol is designed to maximize the half-life of the reference material.

Preparation of Stock Solutions

Solvent Choice: Anhydrous Acetonitrile (ACN). Why: Methanol promotes esterification and potential deuterium exchange. ACN is aprotic and chemically inert toward the Citrinin structure.

Concentration: 10–100 µg/mL. Why: Higher concentrations are generally more stable due to surface adsorption saturation.

The Storage System

-

Vial Selection: Amber, silanized glass vials (2 mL or 4 mL) with PTFE-lined screw caps.

-

Note: Silanization prevents the adsorption of the free acid moiety of Citrinin to the glass surface.

-

-

Headspace Management: Flush with Argon or Nitrogen gas before sealing to remove oxygen.

-

Thermal Environment: -20°C is acceptable for working stocks (<6 months). -80°C is mandatory for master stocks (>1 year).

Visualization: Stability Logic Pathway

Caption: Decision logic for solvent selection and environmental protection to prevent Citrinin degradation.

Experimental Protocol: Stability Assessment

To validate the stability of your frozen stock, do not rely on the certificate of analysis alone. Use the Isochronous Stability Design . This method minimizes inter-day analytical variability by analyzing stressed samples and reference samples in a single run.

Methodology

Objective: Determine if (-)-Citrinin-13C,d2 has degraded after

Step 1: Reference Generation (T=0)

-

Prepare a fresh stock solution from solid material (stored at -80°C) on the day of analysis.

-

Alternatively, use a "Master Stock" stored at -80°C that has been validated previously.

Step 2: Sample Preparation (Test Groups)

-

Group A (Control): Freshly prepared standard in ACN.

-

Group B (Test): The working stock stored at -20°C for the duration of interest (e.g., 6 months).

-

Group C (Stressed): A deliberate degradation control (e.g., exposed to ambient light for 4 hours) to verify the method detects breakdown.

Step 3: LC-MS/MS Analysis

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase:

-

Gradient: 10% B to 90% B over 10 minutes.

-

Detection: MRM Mode. Monitor the specific transition for (-)-Citrinin-13C,d2 (e.g., m/z 254.1 -> 210.1, depending on specific labeling).

Visualization: Isochronous Workflow

Caption: Isochronous workflow ensuring both reference and test samples are analyzed under identical instrumental conditions.

Data Analysis & Acceptance Criteria

When evaluating the stability data, use the following criteria to determine if the stock solution is viable.

Quantitative Acceptance

Calculate the Recovery (%) :

| Recovery Range | Status | Action |

| 85% – 115% | Pass | Continue using the stock solution. |

| 80% – 85% | Warning | Prepare fresh stock soon. Check for evaporation. |

| < 80% | Fail | Discard stock. Investigate solvent evaporation or photo-degradation. |

Qualitative Checks (Spectral Purity)

-

Precursor Scan: Check for mass shifts. If the parent mass (

) has shifted by -1 or -2 Da, deuterium exchange has occurred. -

Chromatogram: Look for peak broadening or splitting. Citrinin can exist in equilibrium between different tautomeric forms, but distinct new peaks suggest degradation products (e.g., decarboxylated species).

References

-

Doughari, J. H. (2015). The effect of culture preservation techniques on patulin and citrinin production by Penicillium expansum Link. PubMed. Link

-

Schmidt-Heydt, M., et al. (2012). Wavelength-Dependent Degradation of Ochratoxin and Citrinin by Light in Vitro and in Vivo. Toxins (Basel). Link

-

Romer Labs. (2023).[2] 13C Isotope Labeled Internal Standards Technical Guide. Romer Labs.[2] Link

-

Knecht, A., & Humpf, H. U. (2006). Thermal Stability and Matrix Binding of Citrinin in the Thermal Processing of Starch-Rich Foods. Journal of Agricultural and Food Chemistry. Link

-

Soleimany, F., et al. (2020). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. Toxins. Link

Sources

Technical Guide: Isotopic Purity & Validation Specifications for (-)-Citrinin-13C,d2

Executive Summary: The Analytical Imperative

Citrinin (CTN) is a nephrotoxic polyketide mycotoxin frequently co-occurring with Ochratoxin A in stored grains and, critically, in Red Yeast Rice (RYR) supplements. The analysis of CTN presents a distinct challenge due to the complexity of the RYR matrix, which causes severe ionization suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

With the enforcement of Commission Regulation (EU) 2019/1901 , which lowered the maximum limit of Citrinin in food supplements to 100 µg/kg , the margin for analytical error has narrowed significantly.

This guide defines the rigorous isotopic purity specifications required for (-)-Citrinin-13C,d2 , a specialized Stable Isotope Labeled Internal Standard (SIL-IS). Unlike fully 13C-labeled analogs, this mixed-label compound (+3 Da mass shift) requires precise specification to prevent "cross-talk" (signal interference) that can artificially elevate Quantitation Limits (LOQ).

Molecular Architecture & Labeling Logic

To function as a valid internal standard, (-)-Citrinin-13C,d2 must mimic the physicochemical behavior of the target analyte while remaining spectrally distinct.

Structural Specifications

-

Chemical Formula:

C -

Stereochemistry: The standard must be the (-)-(3R,4S) enantiomer. The (+)-enantiomer (dicitrinin A precursor) exhibits different biological activity and potentially different matrix interactions in chiral separation environments.

-

Label Positioning (Critical):

-

Deuterium (d2): Must be located on non-exchangeable carbon positions (e.g., the C3-methyl or C4-methyl groups). Deuterium placed on the C8-hydroxyl or C7-carboxyl groups will undergo rapid H/D exchange in aqueous mobile phases, rendering the standard useless.

-

Carbon-13 (13C): Incorporated into the dihydroisocoumarin ring system to ensure permanent integration.

-

The "M+0" Problem

The most critical specification for any SIL-IS used in trace analysis is the absence of unlabeled (native) drug. If the standard contains traces of (-)-Citrinin-d0, spiking the IS into a blank sample will generate a false positive signal.

Specification Rule: The contribution of the IS to the native analyte transition (M+0) must be < 0.1% of the IS response.

Core Specifications: Isotopic Purity & Quality

The following table summarizes the mandatory specifications for sourcing or validating this standard for regulatory compliance (ISO 17025).

| Parameter | Specification | Technical Rationale |

| Chemical Purity | > 98.0% | Impurities (e.g., Phenol A) can cause competitive ionization suppression. |

| Isotopic Enrichment | > 99 atom % | Maximizes the signal of the labeled form; minimizes spread across the isotopic envelope. |

| Isotopic Distribution | d0 < 0.1% d1 < 1.0% | d0 (Native): Directly interferes with analyte quantification (false positive). d1: Reduces the effective concentration of the primary IS peak. |